synthesis and properties of 3-Ethylpiperidin-4-one
synthesis and properties of 3-Ethylpiperidin-4-one
An In-Depth Technical Guide to the Synthesis and Properties of 3-Ethylpiperidin-4-one
Abstract: The 3-ethylpiperidin-4-one scaffold is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, it serves as a crucial building block for a variety of more complex molecular architectures, particularly in the development of novel therapeutic agents. The piperidin-4-one nucleus is recognized as a "privileged scaffold," frequently appearing in compounds with diverse pharmacological activities, including analgesic, anticancer, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of 3-Ethylpiperidin-4-one, tailored for researchers and professionals in organic synthesis and drug development.
The construction of the 3-ethyl-substituted piperidone ring can be accomplished through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The most prominent and classical approach involves the Dieckmann condensation.
Primary Synthesis Route: The Dieckmann Condensation
The Dieckmann condensation is a robust and widely employed intramolecular reaction for synthesizing cyclic β-keto esters from dicarboxylic acid esters. For the synthesis of N-substituted 3-ethylpiperidin-4-ones, the process involves the cyclization of a suitable δ-amino diester, followed by hydrolysis and decarboxylation.[5][6]
Causality and Mechanistic Insight: The reaction is driven by the formation of a stabilized enolate ion under basic conditions. This enolate then acts as an intramolecular nucleophile, attacking the second ester carbonyl to form a five- or six-membered ring. The choice of a non-nucleophilic base, such as sodium hydride or sodium alkoxide, is critical to prevent competing intermolecular reactions like transesterification. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester are often facile, driven by the thermodynamic stability of the final cyclic ketone.
Experimental Protocol: Synthesis via Dieckmann Condensation
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Step 1: Synthesis of the Diester Precursor.
-
React a primary amine (e.g., benzylamine, as a protecting group) with two equivalents of an appropriate α,β-unsaturated ester, such as ethyl acrylate, via a double Michael addition to form the precursor diester. To introduce the ethyl group at the 3-position, a more tailored precursor like N-benzyl-N-(2-(ethoxycarbonyl)butyl)aminoethyl acrylate would be required. A more common approach is to cyclize a simpler diester and perform a subsequent alkylation. For this guide, we will illustrate the cyclization of a generic precursor followed by alkylation.
-
-
Step 2: Dieckmann Cyclization.
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous toluene or hexane to remove the mineral oil.
-
Add anhydrous toluene, followed by the dropwise addition of the diester precursor (1.0 equivalent) dissolved in anhydrous toluene at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC.[7]
-
Cool the mixture to room temperature and cautiously quench the reaction by adding a mixture of acetic acid and water.
-
-
Step 3: Hydrolysis and Decarboxylation.
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To the crude β-keto ester from the previous step, add a solution of hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux for 4-8 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.[7]
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or Na2CO3) to pH > 10.
-
-
Step 4: Work-up and Purification.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield the N-substituted 3-ethylpiperidin-4-one. If a benzyl protecting group was used, it can be removed via hydrogenolysis.
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Logical Workflow: Dieckmann Condensation Pathway
Caption: Dieckmann condensation route to 3-Ethylpiperidin-4-one.
Alternative Synthetic Routes
While the Dieckmann condensation is a primary method, other strategies exist, offering alternative access to the piperidone core.
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Aza-Michael Addition Cascade: A double aza-Michael addition of a primary amine to a divinyl ketone derivative can be an atom-efficient method to construct the piperidone ring.[8] For the 3-ethyl derivative, this would require a specifically substituted divinyl ketone.
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Ring-Closing Metathesis (RCM): RCM offers a powerful method for ring formation. A suitable diene-containing amine precursor can be cyclized using a Grubbs catalyst to form a dehydropiperidone, which is then reduced to the target ketone.[9]
-
Petrenko-Kritschenko Piperidone Synthesis: This multicomponent reaction involves the condensation of an amine, a β-dicarbonyl compound, and two equivalents of an aldehyde. While powerful, controlling the regioselectivity to obtain the desired 3-ethyl substitution pattern can be challenging.[6]
Synthetic Route Comparison Workflow
Caption: Comparison of major synthetic routes.
Physicochemical and Spectral Properties
The accurate characterization of 3-Ethylpiperidin-4-one is essential for its use in further synthetic applications. Its properties are defined by the piperidone core, the ethyl substituent, and the secondary amine. The hydrochloride salt is often prepared to improve handling and solubility.[10]
Table 1: Physicochemical Properties of 3-Ethylpiperidin-4-one and its Hydrochloride Salt
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO (Free Base) | [10] |
| Molecular Weight | 127.18 g/mol (Free Base) | [11] (Analogue) |
| 163.65 g/mol (HCl Salt) | [10] | |
| Appearance | Off-white to yellow solid or liquid | [10][12] |
| Melting Point | 157-158 °C (HCl Salt) | [10] |
| Boiling Point | 46-48 °C @ 1 mmHg (N-Ethyl analogue) | [11] |
| Solubility | Soluble in water (as HCl salt), chloroform, methanol | [10][13] |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Feature | Typical Chemical Shift / Frequency |
| ¹H NMR | -CH₂-CH₃ (Ethyl) | Triplet (~1.0 ppm) |
| -CH₂-CH₃ (Ethyl) | Quartet (~2.4 ppm) | |
| Piperidine ring protons | Multiplets (2.0-3.5 ppm) | |
| -NH- proton | Broad singlet (variable, concentration dependent) | |
| ¹³C NMR | C=O (Ketone) | ~205-210 ppm |
| Piperidine ring carbons | ~30-60 ppm | |
| Ethyl group carbons | ~10-30 ppm | |
| IR Spectroscopy | C=O stretch (Ketone) | 1710-1725 cm⁻¹ |
| N-H stretch (Amine) | 3300-3500 cm⁻¹ (broad) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127 (for free base) |
Note: Specific spectral values can vary based on the solvent, concentration, and whether the compound is in its free base or salt form. The data presented are characteristic values for this structural class.[14][15][16]
Chemical Reactivity and Applications
3-Ethylpiperidin-4-one is a bifunctional molecule, with reactivity centered at the nitrogen atom and the carbonyl group. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries.
Key Chemical Transformations
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N-Functionalization: The secondary amine is readily alkylated or acylated to introduce various substituents. This is a common strategy to modulate the pharmacological properties of the final compound.
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Carbonyl Group Reactions: The ketone can undergo a wide range of classical carbonyl reactions:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 3-ethylpiperidin-4-ol.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond at the C4 position, a key step in building more complex amines.[17]
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
-
α-Carbon Chemistry: The protons alpha to the carbonyl group can be removed by a strong base to form an enolate, which can then react with electrophiles, such as in aldol condensation reactions to form 3,5-bis(substituted benzylidene) analogues.[10][18]
Applications in Drug Discovery
The piperidin-4-one core is a cornerstone in medicinal chemistry.[1][4] Derivatives of 3-Ethylpiperidin-4-one are investigated for a range of biological activities. The ethyl group at the 3-position provides a specific steric and electronic profile that can be crucial for binding to biological targets. Research has shown its use as a starting material for analogues evaluated for anticonvulsant and antidepressant properties.[10] The ability to functionalize the ring at three distinct points (N1, C3-side chain, and C4) provides the chemical diversity needed for structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Ethylpiperidin-4-one and its derivatives is paramount. The following guidelines are based on available safety data for structurally related piperidones.[12][19][20]
-
Hazard Identification: May be harmful if swallowed. Can cause skin irritation and serious eye irritation or damage.[12][21]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[22]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.[19]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[19][22]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a physician or poison control center immediately.[12][19]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]
References
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Unknown. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available from: [Link]
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Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry. Available from: [Link]
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Bloomtech. (2024). What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride? Available from: [Link]
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Unknown. (n.d.). A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. ResearchGate. Available from: [Link]
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Dimmock, J. R., et al. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]
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Unknown. (2025). Piperidine Synthesis. DTIC. Available from: [Link]
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Unknown. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available from: [Link]
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Unknown. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. Available from: [Link]
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Unknown. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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Unknown. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. Available from: [Link]
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Unknown. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). 4-Piperidone. Available from: [Link]
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Reddit. (2021). Experimental Help for Dieckmann Condensation. Available from: [Link]
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Unknown. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]
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Unknown. (n.d.). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available from: [Link]
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PubChem. 3-Methylpiperidin-4-one. Available from: [Link]
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PubChem. 4-Piperidone. Available from: [Link]
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Unknown. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ResearchGate. Available from: [Link]
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Unknown. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available from: [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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